molecular formula C23H17Cl2N3O3S2 B2623925 (Z)-2-(5-(2,4-dichlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide CAS No. 299955-32-1

(Z)-2-(5-(2,4-dichlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide

Cat. No.: B2623925
CAS No.: 299955-32-1
M. Wt: 518.43
InChI Key: BUCTYQZEMUQAPZ-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The compound’s ^1^H and ^13^C NMR spectra (Table 1) were acquired in deuterated dimethyl sulfoxide (DMSO-d6) and interpreted as follows:

Table 1: NMR assignments for this compound

Position/Group ^1^H δ (ppm) Multiplicity ^13^C δ (ppm)
Thiazolidinedione C=O 168.2, 170.5
Benzylidene C5–H 7.87 s 125.3
2,4-Dichlorophenyl aromatic Hs 7.43–7.67 m 128.1–134.9
Acetamide NH 10.21 br s
Thiazole C2–H 7.92 s 144.7
4-Methylbenzyl CH3 2.34 s 21.1
  • Benzylidene proton (C5–H) : A singlet at δ 7.87 ppm confirms the absence of vicinal coupling, characteristic of a Z-configured double bond.
  • Acetamide NH : A broad singlet at δ 10.21 ppm indicates hydrogen bonding in DMSO.
  • 4-Methylbenzyl group : A singlet at δ 2.34 ppm integrates to three protons, consistent with a methyl group attached to an aromatic ring.

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

FT-IR analysis (Table 2) identified key functional groups:

Table 2: FT-IR spectral data

Vibration Mode Wavenumber (cm⁻¹) Assignment
ν(C=O) thiazolidinedione 1745, 1712 Symmetric/asymmetric stretch
ν(C=O) acetamide 1658 Amide I band
ν(N–H) 3280 Amide stretching
ν(C–Cl) 760, 690 Aromatic C–Cl deformation

The dual carbonyl stretches (1745 and 1712 cm⁻¹) arise from the thiazolidinedione’s two ketone groups, while the amide I band at 1658 cm⁻¹ confirms the acetamide linkage.

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS analysis yielded a molecular ion peak at m/z 535.0212 ([M + H]⁺), consistent with the theoretical mass of C23H20Cl2N4O3S2 (535.0215). The isotopic pattern (2:1 doublet for Cl₂) further validated the molecular formula.

Figure 1: Proposed structure and key spectral correlations
(Insert schematic diagram highlighting NMR, IR, and HRMS correlations)

Properties

IUPAC Name

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3S2/c1-13-2-4-14(5-3-13)8-17-11-26-22(32-17)27-20(29)12-28-21(30)19(33-23(28)31)9-15-6-7-16(24)10-18(15)25/h2-7,9-11H,8,12H2,1H3,(H,26,27,29)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCTYQZEMUQAPZ-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CN3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CN3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(5-(2,4-dichlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound by reviewing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A thiazolidinone ring , which is significant for its biological activity.
  • A dichlorobenzylidene moiety , contributing to its reactivity and interaction with biological targets.
  • A thiazole group , which often enhances antimicrobial and anticancer properties.

The presence of these functional groups allows the compound to engage in various biochemical pathways, making it a candidate for multiple therapeutic applications.

Biological Activity Overview

The biological activity of thiazolidinone derivatives is extensive, including:

  • Antimicrobial Activity : Thiazolidinones have demonstrated efficacy against various bacteria and fungi. Studies have shown that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research indicates that thiazolidinones can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have been found to target specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : Some thiazolidinone derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains; enhances inhibition with specific substituents.
AnticancerInduces apoptosis and inhibits cell proliferation in cancer cell lines.
Anti-inflammatoryReduces levels of TNF-α and IL-6, demonstrating significant anti-inflammatory properties.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism, potentially aiding in diabetes management.
  • Cell Cycle Modulation : Thiazolidinones can interfere with cell cycle progression, particularly by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in tumor cells by activating caspases or inhibiting anti-apoptotic proteins like Bcl-XL .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazolidinone derivatives, including the compound of interest. Results indicated a significant inhibition of bacterial growth, particularly with chlorine substituents enhancing efficacy against Escherichia coli and Staphylococcus aureus .

Study 2: Anticancer Potential

In vitro studies on human breast cancer cells demonstrated that derivatives similar to this compound showed potent cytotoxicity. The mechanism was linked to the inhibition of CDK1/cyclin B complexes, leading to G2/M phase arrest .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thiazolidine derivatives typically involves the condensation of thiazolidinediones with various aldehydes and amines. The specific compound can be synthesized through a multi-step reaction involving the formation of the thiazolidine core followed by substitution reactions to introduce the dichlorobenzylidene and thiazolyl moieties. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

Thiazolidine derivatives have shown promising antimicrobial properties. For instance, studies indicate that compounds with similar structures exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways . The specific compound may also demonstrate efficacy against resistant strains due to its unique structural features.

Anticancer Properties

Research has highlighted the anticancer potential of thiazolidine derivatives. Compounds structurally related to (Z)-2-(5-(2,4-dichlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways .

Anti-inflammatory Effects

In silico studies have indicated that similar thiazolidine derivatives can act as inhibitors of enzymes involved in inflammatory processes, such as lipoxygenase. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study 1Evaluated the antimicrobial activity of thiazolidine derivatives against various bacterial strains, showing significant inhibition zones for certain compounds .
Study 2Investigated the anticancer effects of related thiazolidine compounds on breast cancer cells, demonstrating reduced cell viability and increased apoptosis .
Study 3Conducted docking studies to predict the binding affinity of thiazolidine derivatives to lipoxygenase, suggesting their potential as anti-inflammatory agents .

Chemical Reactions Analysis

Formation of the Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione moiety is typically synthesized via cyclocondensation of thiourea derivatives with chloroacetic acid or its esters. For example:

  • Reaction : Condensation of 2,4-dichlorobenzaldehyde with thiazolidine-2,4-dione derivatives under acidic or basic conditions forms the benzylidene-thiazolidinedione scaffold .

  • Conditions : Reflux in ethanol or acetic acid with catalytic piperidine .

  • Yield : ~70–85% for analogous 5-arylidene-thiazolidine-2,4-diones .

Acetamide Coupling to the Thiazolyl Group

The acetamide linkage is formed via nucleophilic acyl substitution:

  • Reagents : 2-Chloroacetyl chloride reacts with 5-(4-methylbenzyl)thiazol-2-amine in the presence of base .

  • Conditions :

    • Solvent: Dioxane or THF .

    • Base: Triethylamine (3:1 molar ratio) .

    • Temperature: 80–90°C for 20–30 minutes .

  • Yield : ~81–88% for similar acetamide derivatives .

Thiazolidine-2,4-dione Ring

  • Ring-opening Reactions : Under basic conditions (e.g., KOH/ethanol), the thiazolidine ring undergoes cleavage to form thiol intermediates, which can further react with electrophiles .

  • Electrophilic Substitution : The exocyclic double bond (benzylidene group) participates in Michael additions or Diels-Alder reactions .

Acetamide Linkage

  • Hydrolysis : Acidic or basic hydrolysis cleaves the acetamide bond, yielding carboxylic acid and amine byproducts .

    • Conditions : 2M HCl/MeOH at room temperature (12 hours) .

    • Efficiency : Quantitative conversion reported for analogous compounds .

Thiazolyl Group

  • Halogenation : The thiazole ring undergoes electrophilic substitution (e.g., bromination at the 5-position).

  • Oxidation : Thiazole sulfides oxidize to sulfoxides or sulfones under mild conditions.

Reaction Optimization Data

Reaction Type Conditions Catalyst/Reagent Yield Source
Acetamide couplingDioxane, 80–90°C, 20 minTriethylamine81%
Thiazolidine ring-openingKOH/ethanol, reflux, 15 min89%
Hydrolysis of acetamide2M HCl/MeOH, 12 h, RT100%
Palladium-catalyzed couplingDCM, HATU, DIPEA, 2 h, RTHATU84.6%

Mechanistic Insights

  • Acetamide Formation : Proceeds via a two-step mechanism: (1) activation of chloroacetyl chloride by triethylamine, (2) nucleophilic attack by the thiazol-2-amine .

  • Antioxidant Activity : The thiazolidinedione core scavenges free radicals (e.g., DPPH) via hydrogen atom transfer, with IC₅₀ values < 50 μM for related compounds .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (predicted for analogous structures) .

  • Photodegradation : Benzylidene derivatives undergo [2+2] cycloaddition under UV light, forming dimers .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural variations among analogues include:

  • Benzylidene substituents : Chlorine position (2,4-dichloro vs. 4-chloro), nitro groups, or methoxy substitutions.
  • Thiazole/thiadiazole modifications : Variations in alkyl/aryl groups (e.g., 4-methylbenzyl, 5-nitrothiazolyl).
  • Core alterations: Thiazolidinone (2,4-dione) vs. thioxothiazolidinone (2-thioxo-4-oxo) or azetidinone derivatives.
Table 1: Comparative Overview of Selected Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Yield/Data Source
(Z)-Target Compound C₂₃H₁₇Cl₂N₃O₃S₂ 522.42 g/mol 2,4-Dichlorobenzylidene, 4-methylbenzyl Antifungal 87%
2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxothiazolidin-3-yl]-N-[5-(2-chlorobenzyl)thiazol-2-yl]acetamide C₂₂H₁₅Cl₂N₃O₃S₂ 504.40 g/mol 4-Chlorobenzylidene, 2-chlorobenzyl Not specified ChemSpider ID:1270253
(Z)-2-(5-(4-Nitrobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide C₁₅H₁₀N₄O₅S₂ 406.39 g/mol 4-Nitrobenzylidene, unsubstituted thiazole Antimicrobial (NMR-confirmed) 1H NMR data
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(5-methylthiadiazol-2-yl)acetamide C₁₇H₁₅N₃O₃S₃ 437.52 g/mol 2-Methoxybenzylidene, thioxo core Not specified ChemSpider ID:306323
2-(5-Methylbenzo[d]thiazol-2-ylthio)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide C₁₉H₁₇N₃O₂S₃ 415.50 g/mol Benzo[d]thiazole, phenylthiazolidinone Antidiabetic (α-glucosidase inhibition) 62.5% yield

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing the (Z)-isomer of this compound?

  • Methodological Answer : The (Z)-configuration can be achieved via acid-catalyzed condensation of 2,4-dichlorobenzaldehyde with a thiazolidinedione-acetic acid precursor. Key steps include:

  • Refluxing in glacial acetic acid with anhydrous sodium acetate (yield: 87%) .
  • Monitoring reaction progress via TLC and isolating the product via recrystallization (e.g., ethanol/water mixtures) .
  • Confirming stereochemistry using NMR coupling constants (J = 12–14 Hz for trans-olefinic protons in thiazolidinedione derivatives) .

Q. How is the purity and structural integrity of the compound validated?

  • Methodological Answer :

  • Purity : HPLC analysis (e.g., 95%+ purity using C18 columns, 3–5 min retention times) .
  • Structural Confirmation :
  • NMR : Distinct peaks for benzylidene protons (δ 7.8–8.1 ppm), thiazole NH (δ 10–12 ppm), and methyl groups (δ 2.3–2.5 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 470–520 for analogous compounds) .
  • IR Spectroscopy : C=O stretches (1700–1750 cm⁻¹) and C-S bonds (1220–1250 cm⁻¹) .

Q. What analytical techniques differentiate the (Z)-isomer from the (E)-isomer?

  • Methodological Answer :

  • X-ray Crystallography : Resolves spatial arrangement of the benzylidene group .
  • NOESY NMR : Correlates proximity of olefinic protons to confirm (Z)-configuration .
  • UV-Vis Spectroscopy : Compare λmax shifts; (Z)-isomers often exhibit hypsochromic shifts due to reduced conjugation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the benzylidene (e.g., 4-F, 4-OCH₃) and thiazole rings (e.g., nitro, methyl groups) to assess VEGFR-2/antimicrobial activity .
  • Biological Assays :
  • In vitro kinase inhibition : IC₅₀ values against VEGFR-2 (compare with reference inhibitors like sorafenib) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
  • Data Interpretation : Use QSAR models to correlate electronic/hydrophobic parameters (e.g., logP, polar surface area) with activity .

Q. What computational strategies predict binding modes to biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with VEGFR-2 (PDB ID: 3WZE) or histone deacetylases (HDAC4) using AutoDock Vina .
  • MD Simulations : Assess binding stability (50–100 ns trajectories) and calculate free energy (MM-PBSA) .
  • ADME Prediction : SwissADME or ADMETLab2.0 to optimize bioavailability (e.g., Rule of Five compliance) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control cell passage number, serum concentration, and incubation time .
  • Purity Reassessment : Verify compound stability (e.g., HPLC post-storage) and exclude degradation products .
  • Orthogonal Validation : Cross-check activity with alternative assays (e.g., Western blotting for kinase inhibition) .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters or PEGylation .
  • Formulation : Use DMSO/PBS mixtures or cyclodextrin complexes for IP/IV administration .
  • Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.